molecular formula C12H15NO B13533180 1-(1-Methylindol-3-yl)propan-2-ol

1-(1-Methylindol-3-yl)propan-2-ol

Cat. No.: B13533180
M. Wt: 189.25 g/mol
InChI Key: YRIJTVKFKSJBFO-UHFFFAOYSA-N
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Description

1-(1-Methylindol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety substituted at the 3-position with a propanol group, making it an interesting target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylindol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with a suitable alkyl halide, followed by reduction to obtain the desired alcohol. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the alkyl halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or rhodium may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylindol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Scientific Research Applications

1-(1-Methylindol-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylindol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling. The compound’s hydroxyl group can also participate in hydrogen bonding, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methylindol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the indole nitrogen and the propanol group at the 3-position provides distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-methylindol-3-yl)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-9(14)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3

InChI Key

YRIJTVKFKSJBFO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(C2=CC=CC=C21)C)O

Origin of Product

United States

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